Benzylcetyldimethylammonium chloride dihydrate

Description

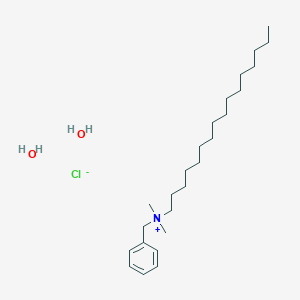

Benzylcetyldimethylammonium chloride dihydrate (CAS 122-18-9), also known as Cetalkonium chloride, is a quaternary ammonium compound (QAC) with the molecular formula C₂₅H₄₆ClN·2H₂O and a molecular weight of 396.09 g/mol (anhydrous basis) . It is widely used as an antimicrobial and anti-inflammatory agent, particularly in studies involving aphthous ulcers and toxicity testing in model organisms like Caenorhabditis elegans . Its structure comprises a benzyl group attached to a dimethylammonium head and a cetyl (C₁₆) alkyl chain, which contributes to its surfactant properties and biological activity.

Properties

IUPAC Name |

benzyl-hexadecyl-dimethylazanium;chloride;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H46N.ClH.2H2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;;;/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1H;2*1H2/q+1;;;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNJKZAQUVATAR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.O.O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Systems and Reaction Kinetics

Industrial-scale synthesis often employs polar aprotic solvents such as acetone or propylene glycol to enhance reaction homogeneity and control exothermicity. For example:

-

Acetone-mediated synthesis : A 1.05–1.2:1 mass ratio of hexadecyldimethylamine to benzyl chloride in acetone achieves 86–89.5% yield after 8–10 hours at 60–66°C.

-

Solvent-free methods : Direct heating of reactants at 74–80°C without solvents produces a gel-like intermediate, which is later hydrated to form the dihydrate.

| Parameter | Acetone Method | Solvent-Free |

|---|---|---|

| Temperature (°C) | 60–66 | 74–80 |

| Reaction Time (h) | 8–10 | 3–4 |

| Yield (%) | 86–89.5 | 92–96.7 |

| Purity (HPLC) | >97% | >95% |

Hydration and Crystallization Techniques

The dihydrate form is stabilized through controlled hydration post-synthesis. Key steps include:

-

Water addition : Introducing deionized water (1.9–2.1× solvent volume) to the reaction mixture induces crystallization.

-

Cooling and filtration : Gradual cooling to 5°C precipitates the dihydrate, which is filtered and washed with cold acetone to remove unreacted benzyl chloride.

-

Drying : Vacuum drying at 40–50°C preserves the crystalline structure while eliminating residual solvents.

Impact of Ionic Strength on Hydration

Soil water extracts and CaCl₂ solutions reduce the critical micelle concentration (CMC) of benzylcetyldimethylammonium chloride, favoring micelle formation that traps water molecules and stabilizes the dihydrate. For instance:

Industrial-Scale Optimization

Phase-Transfer Catalysis (PTC)

Benzyltriethylammonium chloride (BTAC) is often co-employed as a PTC to accelerate quaternization. BTAC facilitates anion transfer between immiscible phases, reducing reaction time by 30–40%.

Waste Reduction and Solvent Recycling

Modern protocols emphasize green chemistry principles:

-

Acetone recovery : Filtrates from crystallization are distilled to reclaim >90% acetone for reuse.

-

Byproduct mitigation : Unreacted benzyl chloride (<0.2% residue) is neutralized with NaHCO₃ to minimize environmental toxicity.

Analytical Validation and Quality Control

Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions: Benzylcetyldimethylammonium chloride dihydrate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or other anions. The reactions are usually carried out in aqueous or alcoholic solutions at moderate temperatures.

Oxidation Reactions: Can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield N-Benzyl-N,N-dimethylhexadecan-1-amine and benzyl alcohol .

Scientific Research Applications

Chemical Properties and Structure

Benzylcetyldimethylammonium chloride dihydrate has the molecular formula . It is characterized by a cationic surfactant structure, which contributes to its effectiveness in various applications.

Antimicrobial Applications

This compound is widely recognized for its antimicrobial properties. It is primarily used as a disinfectant and preservative due to its ability to kill a broad spectrum of bacteria, fungi, and viruses.

- Mechanism of Action : The compound disrupts microbial cell membranes, leading to cell lysis. Its efficacy is influenced by concentration and exposure time.

Case Study: Efficacy Against Pathogens

A study demonstrated that benzylcetyldimethylammonium chloride effectively reduced the viability of Pseudomonas aeruginosa, a common hospital pathogen known for its biofilm-forming ability. The compound's synergistic effects with other antimicrobial agents were also noted, enhancing its bactericidal activity against biofilms formed by this pathogen .

Surfactant Properties

As a cationic surfactant, this compound exhibits unique surface-active properties that are beneficial in various formulations.

- Critical Micelle Concentration (CMC) : The CMC of benzylcetyldimethylammonium chloride varies based on environmental conditions, such as ionic strength and the presence of organic solutes. Studies indicate that its CMC decreases with longer alkyl chains, enhancing its surfactant efficiency .

Data Table: CMC Values

| Compound | CMC (mM) | Notes |

|---|---|---|

| Benzylcetyldimethylammonium chloride | 0.1 - 188 | Varies with alkyl chain length |

| Benzylhexadecyldimethylammonium chloride | 0.004 - 0.6 | More effective with longer chains |

Applications in Analytical Chemistry

This compound is utilized in analytical techniques such as polyacrylamide gel electrophoresis for protein analysis. Its role as a detergent helps in resolving proteins with base-labile groups extracted from cells .

Case Study: Protein Methylation Detection

In a study involving the detection of protein methylation in intact cells, benzylcetyldimethylammonium chloride was employed in an acidic polyacrylamide gel system, demonstrating its utility in biochemical assays .

Environmental Impact and Soil Chemistry

Research indicates that quaternary ammonium compounds like benzylcetyldimethylammonium chloride can influence soil chemistry by affecting microbial communities and potentially selecting for antibiotic resistance genes. Its presence in soil solutions can alter the critical micelle concentration, impacting its behavior and fate in environmental contexts .

Toxicological Studies

While benzylcetyldimethylammonium chloride has beneficial applications, it is also associated with toxicity concerns. Studies have shown that exposure can lead to acute lung injury and other adverse effects depending on dosage . Understanding these toxicological profiles is crucial for safe application in consumer products.

Mechanism of Action

The antimicrobial action of Benzylcetyldimethylammonium chloride dihydrate is primarily due to its ability to disrupt microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a wide range of microorganisms, including bacteria, fungi, and viruses .

Comparison with Similar Compounds

Benzyldimethyldodecylammonium Chloride (CAS 139-07-1)

Hexadecyltrimethylammonium Chloride (Cetyltrimethylammonium Chloride, CTAC)

Benzyldimethylstearylammonium Chloride Hydrate (CAS 122-19-0)

Dodecyltrimethylammonium Chloride

Table 1: Comparative Analysis of Key QACs

Research Findings and Functional Differences

Commercial Availability

- This compound is available in larger quantities (up to 250 g) compared to dodecyltrimethylammonium chloride (max 100 g), reflecting its broader laboratory use .

Biological Activity

Benzylcetyldimethylammonium chloride dihydrate (BCD) is a quaternary ammonium compound that exhibits significant biological activity, particularly as an antimicrobial agent. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

BCD is classified as a cationic surfactant, which means it carries a positive charge. Its structure typically consists of a benzyl group attached to a cetyl (C16) alkyl chain and two methyl groups on the nitrogen atom. This configuration contributes to its surfactant properties and biological activities.

Antimicrobial Activity

BCD demonstrates broad-spectrum antimicrobial activity against various microorganisms, including bacteria, fungi, and viruses. The effectiveness of BCD is influenced by several factors:

- Chain Length : The antimicrobial efficacy varies with the alkyl chain length. For instance, shorter chains tend to be more effective against gram-positive bacteria, while longer chains are more potent against gram-negative bacteria .

- Concentration : The concentration of BCD plays a critical role in its bactericidal or bacteriostatic effects. Higher concentrations generally lead to increased antimicrobial activity .

- Environmental Conditions : Factors such as temperature and pH can significantly affect the activity of BCD. Increased temperatures often enhance its biocidal effects .

The primary mechanism by which BCD exerts its antimicrobial effects involves the disruption of microbial cell membranes. The cationic nature of BCD allows it to interact with negatively charged components of bacterial membranes, leading to:

- Membrane Disruption : This results in increased permeability, causing leakage of cellular contents and eventual cell death.

- Enzyme Inhibition : BCD can also interfere with essential enzymatic processes within microbial cells, further contributing to its antimicrobial efficacy .

Case Study 1: Acute Lung Injury Induced by Benzalkonium Chloride

A study investigated the toxicological effects of benzalkonium chloride (BAC), closely related to BCD, on lung tissue in mice. The findings indicated that high doses led to acute lung injury characterized by significant histological damage and increased apoptosis markers in lung tissues. This highlights the potential risks associated with exposure to high concentrations of quaternary ammonium compounds like BCD .

| Dose (mg/kg) | Blood BAC Concentration | Lung Injury Severity |

|---|---|---|

| 100 | Low | Mild |

| 250 | Moderate | Moderate |

| 1250 | High | Severe |

Case Study 2: Environmental Impact on Microbial Communities

Research conducted on the impact of benzyldimethyldodecyl ammonium chloride (a related compound) on natural water ecosystems revealed that exposure to high concentrations negatively affected microbial diversity. Specifically, certain resistant genes were upregulated in response to BAC exposure, indicating an adaptive response among microbial communities .

Summary of Biological Activity

The biological activity of this compound is characterized by:

- Broad-spectrum antimicrobial properties against bacteria, fungi, and some viruses.

- Mechanisms involving membrane disruption and enzyme inhibition.

- Dose-dependent effects , where higher concentrations yield greater antimicrobial action but also pose risks for toxicity.

Q & A

(Basic) What are the recommended analytical methods for quantifying Benzylcetyldimethylammonium chloride dihydrate in environmental samples?

Quantification typically employs high-performance liquid chromatography (HPLC) with UV detection. Key steps include:

- Sample preparation : Dissolve samples in a water bath (60°C for 30 min) followed by ultrasonic extraction and liquid-liquid partitioning to isolate the compound .

- Chromatographic conditions : Use a C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 2.5, 70:30 ratio) at 40°C and a flow rate of 1.0 mL/min .

- Calibration : Establish a linear standard curve (0.01–10 μg/mL, R² > 0.99) and validate with a detection limit of 0.003 μg/mL. Recovery rates (85–105%) should be confirmed via matrix-matched spike tests .

(Basic) How should researchers handle and store this compound to ensure stability and safety?

- Handling : Avoid skin/eye contact; use NIOSH-approved gloves and goggles. Prevent aerosol formation via fume hoods or local exhaust ventilation .

- Storage : Keep containers tightly sealed in dry, well-ventilated areas. Recommended storage temperature is -20°C to minimize hydrolysis. Conduct regular stability checks via HPLC to detect degradation .

(Advanced) How can kinetic modeling resolve discrepancies in thermal decomposition studies of this compound?

Adopt a physico-geometrical kinetic approach to account for multi-step dehydration:

Surface reaction : Initial dehydration forms an anhydrous surface layer.

Core reactions : Subsequent contracting geometry-type reactions occur in the particle core, influenced by self-generated water vapor pressure.

Data fitting : Use three-step kinetic models (e.g., Avrami-Erofeev equations) to describe acceleration phases caused by decreasing interfacial water pressure. Validate with thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

(Advanced) What methodological considerations are critical when using this compound as a toxicant in Caenorhabditis elegans oxygen consumption assays?

- Exposure optimization : Test concentrations between 0.1–10 mM to derive ECx values (e.g., EC50 via four-parameter logistic regression) .

- Assay setup : Use synchronized L4 larvae (20–30 worms/well) in Seahorse XFe96 plates. Normalize oxygen consumption rate (OCR) to protein content (Bradford assay) .

- Controls : Include vehicle controls (≤0.1% DMSO) and reference toxicants (e.g., cadmium) to validate assay sensitivity. Replicate experiments three times to ensure ≤15% inter-well variability .

(Basic) What parameters validate the recovery rate of this compound in complex matrices?

- Spike levels : Test low (0.1×LOQ), medium (1×LOQ), and high (10×LOQ) concentrations in triplicate .

- Acceptance criteria : Recovery rates of 70–130% with ≤20% relative standard deviation (RSD). For soil, use ultrasonic extraction (40 kHz, 30 min); for water, adjust pH to 4.0 before solid-phase extraction .

(Advanced) How do researchers reconcile its dual antimicrobial and anti-inflammatory roles in experimental designs?

- Mechanistic separation : Design dose-response studies to isolate effects. Antimicrobial activity (0.1–1 mM) targets bacterial membranes, while anti-inflammatory effects (0.01–0.1 mM) may involve NF-κB pathway modulation .

- Endpoint selection : Use zone-of-inhibition assays for antimicrobial activity and cytokine profiling (e.g., IL-6, TNF-α) for anti-inflammatory responses. Cross-validate with gene knockout models (e.g., C. elegans antimicrobial peptide mutants) .

(Advanced) How should variability in environmental sample recovery rates be addressed?

- Matrix-specific calibration : Prepare standards in matching matrices (e.g., soil eluates, wastewater) to correct for ion suppression in MS detection .

- Extraction refinement : For hydrophobic matrices, use dichloromethane partitioning; for hydrophilic ones, employ hydrophilic-lipophilic balance (HLB) cartridges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.